The compound 2,7-Dihydrohomoerysotrine has not been directly studied in the provided papers. However, the mechanism of action and potential applications of similar compounds have been explored, which can provide insights into the properties and effects that 2,7-Dihydrohomoerysotrine might exhibit. For instance, the study of dihydroxytryptamines, specifically 5,6-DHT and 5,7-DHT, has revealed selective cytotoxic actions on central serotoninergic neurons and peripheral noradrenergic neurons1. Similarly, the antimitotic agent 2',4'-dihydroxy-3,4,5-trimethoxychalcone has been evaluated for its anti-proliferative action on MCF-7 breast cancer cells2. These studies contribute to a broader understanding of the biological activities of compounds with structural similarities or related functional groups.
While the exact molecular structure of 2,7-dihydrohomoerysotrine hasn't been explicitly detailed in available literature, its classification as an isoquinoline alkaloid suggests the presence of an isoquinoline ring system within its structure. [] Further structural analysis awaits dedicated studies employing techniques like X-ray crystallography or high-resolution NMR spectroscopy.
The mechanism of action of dihydroxytryptamines, such as 5,6-DHT and 5,7-DHT, involves a selective cytotoxic effect that is believed to be due to the specificity of the active uptake mechanism at the plasma membrane of the nerve terminal1. The cytotoxicity is achieved when a critical intraneuronal concentration of the amine is reached, leading to neurodegenerative toxicity. The autoxidation of these compounds forms highly reactive paraquinone species, which can generate toxic agents like hydrogen peroxide and superoxide ion, or covalently interact with intraneuronal proteins, causing extensive cross-linking and cytotoxicity1. In contrast, the compound 2',4'-dihydroxy-3,4,5-trimethoxychalcone affects microtubules and induces mitotic catastrophe in cancer cells, leading to prolonged mitotic arrest and subsequent cell death2. These mechanisms highlight the potential of such compounds to selectively target and disrupt specific cellular processes.
Limited data is available regarding the specific physical and chemical properties of 2,7-dihydrohomoerysotrine. Studies indicate that increased methoxy groups in the structure of similar alkaloids correlate with higher molluscicidal activity, while disruption of the carbon skeleton reduces this activity. [] This suggests that specific structural features play a crucial role in the biological activity of this compound. Further research focusing on characterizing its physical and chemical properties, including solubility, stability, and spectroscopic characteristics, is needed.
The studies of dihydroxytryptamines and related compounds have implications for the development of therapeutic agents targeting neurological and cancerous conditions. The selective cytotoxic action of dihydroxytryptamines on serotoninergic and noradrenergic neurons suggests potential applications in the treatment of disorders involving these neurotransmitter systems1. For example, compounds that can selectively target serotoninergic neurons might be useful in the management of psychiatric disorders or pain. On the other hand, the antimitotic effects of 2',4'-dihydroxy-3,4,5-trimethoxychalcone indicate its potential as an antitumor agent, particularly in breast cancer therapy2. The ability to induce mitotic catastrophe and cell death in cancer cells positions this compound as a candidate for further research and development in oncology. These applications demonstrate the significance of understanding the mechanisms of action of such compounds, as they can lead to novel treatments for various diseases.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8